Cas no 2034356-29-9 (3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea)
![3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea structure](https://ja.kuujia.com/scimg/cas/2034356-29-9x500.png)
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea 化学的及び物理的性質
名前と識別子
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- N-(2-Benzo[b]thien-2-yl-2-hydroxypropyl)-N′-(5-chloro-2-methoxyphenyl)urea
- 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea
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- インチ: 1S/C19H19ClN2O3S/c1-19(24,17-9-12-5-3-4-6-16(12)26-17)11-21-18(23)22-14-10-13(20)7-8-15(14)25-2/h3-10,24H,11H2,1-2H3,(H2,21,22,23)
- InChIKey: VSYXYLBAGKDSMZ-UHFFFAOYSA-N
- ほほえんだ: N(CC(C1SC2=CC=CC=C2C=1)(O)C)C(NC1=CC(Cl)=CC=C1OC)=O
じっけんとくせい
- 密度みつど: 1.381±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 573.8±50.0 °C(Predicted)
- 酸性度係数(pKa): 13.25±0.29(Predicted)
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6414-4059-25mg |
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea |
2034356-29-9 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6414-4059-75mg |
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea |
2034356-29-9 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6414-4059-5μmol |
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea |
2034356-29-9 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6414-4059-5mg |
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea |
2034356-29-9 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6414-4059-10mg |
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea |
2034356-29-9 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6414-4059-20mg |
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea |
2034356-29-9 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6414-4059-20μmol |
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea |
2034356-29-9 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6414-4059-15mg |
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea |
2034356-29-9 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6414-4059-2μmol |
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea |
2034356-29-9 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6414-4059-4mg |
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea |
2034356-29-9 | 4mg |
$66.0 | 2023-09-09 |
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)ureaに関する追加情報
3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea: A Comprehensive Overview
The compound 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea, identified by the CAS registry number 2034356-29-9, is a complex organic molecule with significant potential in the field of pharmacology and drug development. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.
The molecular structure of this compound is characterized by a urea group, which serves as a central connecting moiety between two distinct aromatic systems. The first part of the molecule, 1-benzothiophen-2-yl, introduces a benzothiophene ring system, which is known for its stability and ability to participate in various hydrogen bonding interactions. The second part, 5-chloro-2-methoxyphenyl, contains a phenyl ring substituted with chlorine and methoxy groups, which contribute to the compound's electronic properties and bioavailability.
Recent studies have highlighted the importance of such biaryl urea compounds in targeting specific protein-protein interactions (PPIs), which are critical in various cellular processes. The presence of the hydroxypropyl group in the structure further enhances the compound's ability to engage in hydrogen bonding, a key factor in its pharmacological activity. This feature makes it particularly effective in inhibiting enzymes and other molecular targets associated with diseases such as cancer and neurodegenerative disorders.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of advanced synthetic techniques has enabled researchers to optimize the yield and purity of this compound, ensuring its suitability for preclinical studies. The synthesis pathway also allows for functional group modifications, enabling researchers to explore structural analogs with improved pharmacokinetic profiles.
From a pharmacological perspective, this compound has demonstrated potent inhibitory activity against several key enzymes involved in disease progression. For instance, studies have shown that it can effectively inhibit cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer development. Additionally, its ability to modulate other therapeutic targets, such as histone deacetylases (HDACs), has further underscored its potential as a versatile drug candidate.
The substitution pattern on the phenyl ring plays a crucial role in determining the compound's bioavailability and metabolic stability. The methoxy group at position 2 enhances solubility and reduces lipophilicity, while the chlorine substituent at position 5 contributes to electronic effects that influence binding affinity at target sites. These structural features collectively contribute to the compound's favorable pharmacokinetic properties, making it an attractive candidate for further development.
Recent advancements in computational chemistry have also facilitated a deeper understanding of this compound's interaction with biological targets. Molecular docking studies have revealed that the benzothiophene moiety interacts favorably with hydrophobic pockets on target proteins, while the hydroxypropyl group participates in critical hydrogen bonding interactions. These insights have guided efforts to refine the compound's structure for improved efficacy and reduced off-target effects.
In conclusion, 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea represents a promising lead compound in drug discovery research. Its unique structural features, combined with recent advances in synthetic methodology and computational modeling, position it as a valuable tool for exploring novel therapeutic strategies against various diseases. As research continues to unfold, this compound holds great potential for translation into clinical applications.
2034356-29-9 (3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea) 関連製品
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